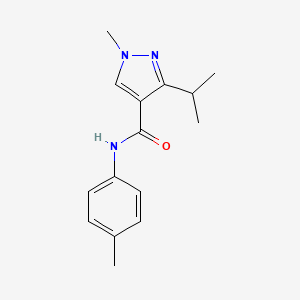
4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one, also known as ABP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The molecule is a potent inhibitor of serine proteases, which play important roles in a variety of physiological processes. ABP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying these processes in both in vitro and in vivo settings.
作用机制
4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one works by irreversibly inhibiting serine proteases through the formation of a covalent bond between the inhibitor and the active site of the enzyme. This mechanism of action has been well-studied, and has been shown to be highly specific for serine proteases. This compound has been used to study the activity of a wide range of serine proteases, including thrombin, trypsin, and chymotrypsin.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of blood coagulation, inflammation, and immune response. This compound has also been shown to have antiviral and anticancer properties, making it a valuable tool for studying these processes as well. The biochemical and physiological effects of this compound have been extensively studied, and have led to a better understanding of the role of serine proteases in these processes.
实验室实验的优点和局限性
One of the main advantages of using 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one in lab experiments is its high specificity for serine proteases. This allows researchers to study the activity of these enzymes in a highly controlled manner, without interfering with other biological processes. This compound is also relatively easy to synthesize, making it a readily available tool for researchers. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one. One area of interest is the development of new inhibitors that are even more specific and potent than this compound. Another area of interest is the use of this compound in the development of new therapeutics for a wide range of diseases, including cancer and viral infections. Finally, the use of this compound in the study of the role of serine proteases in aging and age-related diseases is another area of potential future research.
合成方法
The synthesis of 4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one involves several steps, starting with the preparation of the key intermediate, 4-(azetidine-1-carbonyl)-1-benzylpyrrolidine. This intermediate is then reacted with a suitable acid chloride to yield the final product, this compound. The synthesis of this compound has been optimized over the years, and several different methods are now available.
科学研究应用
4-(Azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one has been extensively used in scientific research as a tool for studying the role of serine proteases in various physiological processes. Serine proteases are involved in a wide range of biological functions, including blood coagulation, inflammation, and immune response. This compound has been used to study the activity of these proteases in vitro and in vivo, and has been shown to be a valuable tool for understanding their roles in these processes.
属性
IUPAC Name |
4-(azetidine-1-carbonyl)-1-benzylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-9-13(15(19)16-7-4-8-16)11-17(14)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFWUANQYYGMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)

![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)







![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)
![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)